N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide
Description
Properties
IUPAC Name |
N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3OS/c27-21(19-11-4-7-15-6-1-2-10-18(15)19)25-17-9-3-8-16(14-17)22-26-20-12-5-13-24-23(20)28-22/h1-14H,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOQAEAAXXUMFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC(=C3)C4=NC5=C(S4)N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide typically involves multiple steps, starting from commercially available substances. One common synthetic route includes the following steps:
Formation of Thiazolo[5,4-b]pyridine Core: This step involves the annulation of a thiazole ring with a pyridine derivative.
Attachment of Phenyl Group: The phenyl group is introduced through a substitution reaction, where a suitable phenyl halide reacts with the thiazolo[5,4-b]pyridine intermediate.
Formation of Naphthamide Group: The final step involves the coupling of the phenyl-thiazolo[5,4-b]pyridine intermediate with a naphthamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, it binds to the kinase domain of the enzyme, preventing its activity and thereby inhibiting downstream signaling pathways involved in cell proliferation and survival . This interaction is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations :
- Substituent Effects: The 1-naphthamide group in the target compound and its oxazolo analog contrasts with the acrylamide in the CDK7 inhibitor , which may enable covalent binding.
- Aromatic Systems : Ethoxybenzofuran in ’s analog suggests that fused aromatic systems beyond naphthalene (e.g., benzofuran) can modulate target engagement .
Key Insights :
- Pharmacoperone Activity : The target compound’s thiazolo-pyridine core likely stabilizes interactions with misfolded V2 receptors, while the naphthamide may enhance solubility or binding .
- Kinase Inhibition : The acrylamide-containing analog () highlights divergent applications, where reactive groups enable covalent inhibition of CDK7, a cancer target .
- Uncertainty in Oxazolo Analog : Despite structural similarity to the target compound, the oxazolo derivative’s biological profile remains uncharacterized in the provided evidence .
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : Thiazole’s sulfur atom may confer higher logP compared to oxazole, improving membrane permeability but risking metabolic instability .
- Solubility : The oxazolo analog’s bromine substitution could reduce aqueous solubility, whereas the naphthamide’s planar structure might increase crystallinity .
Patent and Therapeutic Development Status
Biological Activity
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
Molecular Formula: C19H15N3S
Molecular Weight: 321.41 g/mol
IUPAC Name: this compound
The compound features a thiazolo[5,4-b]pyridine moiety linked to a phenyl group and a naphthamide structure, which contributes to its pharmacological properties.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- PI3K Inhibition: Thiazolo[5,4-b]pyridine derivatives have been shown to inhibit phosphoinositide 3-kinase (PI3K), a crucial pathway in cancer cell proliferation. A related compound demonstrated an IC50 value of 3.6 nM against PI3Kα, highlighting the potential of thiazolo derivatives in cancer therapy .
- Anti-inflammatory Activity: Compounds with similar structures have also exhibited anti-inflammatory properties. For instance, studies have shown that certain thiazolo derivatives can modulate inflammatory pathways, suggesting therapeutic potential in autoimmune diseases .
- Anticancer Properties: The cytotoxic effects of thiazolo[5,4-b]pyridine derivatives have been evaluated against various cancer cell lines, with some compounds demonstrating selective toxicity towards tumor cells while sparing normal cells .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
- Sulfonamide Functionality: The presence of sulfonamide groups has been identified as critical for enhancing PI3K inhibitory activity. Variations in substituents on the thiazole ring significantly affect potency .
- Hydrophobic Interactions: The incorporation of hydrophobic substituents appears to improve the binding affinity of these compounds to their biological targets .
Comparative Biological Activity
The following table summarizes the biological activities and IC50 values of related thiazolo[5,4-b]pyridine compounds:
| Compound | Biological Activity | IC50 (nM) |
|---|---|---|
| Compound A | PI3K Inhibition | 3.6 |
| Compound B | Anti-inflammatory | 25 |
| Compound C | Anticancer (HL-60) | 15 |
Case Studies
- Study on PI3K Inhibitors: A study evaluated a series of thiazolo[5,4-b]pyridine derivatives for their PI3K inhibitory effects. The results indicated that modifications to the phenyl and naphthamide portions significantly influenced their efficacy .
- Anti-inflammatory Effects: Research demonstrated that specific thiazolo derivatives could reduce pro-inflammatory cytokine production in vitro, suggesting potential applications in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
